Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution . The presence of a benzene ring allows for resonance stabilization, which can influence where substitutions occur .
Biochemical Pathways
Similar compounds have been involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and their bioavailability can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWOCQWLLZOSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.